molecular formula C20H24O7 B12398757 (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol

(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol

Cat. No.: B12398757
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-UJMXGEILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically complex tetrahydropyran derivative featuring a benzyloxy group at position 4, a hydroxymethyl group at position 2, and a 4-methoxyphenoxy substituent at position 4. Its stereochemical configuration (2R,3S,4S,5R,6S) is critical for its physicochemical and biological properties. The tetrahydropyran core is a common scaffold in natural products and bioactive molecules, with substituents like benzyloxy and methoxyphenoxy enhancing lipophilicity and influencing intermolecular interactions .

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17+,18-,19+,20-/m1/s1

InChI Key

CZPFTCBIXZWFIZ-UJMXGEILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Benzylation at C-4

The C-4 hydroxyl is protected as a benzyl ether to prevent unwanted side reactions. This is achieved using:

  • Benzyl bromide (BnBr) with sodium hydride (NaH) in anhydrous THF.
  • Triphenylmethyl chloride (TrCl) in pyridine for bulkier protection when selective deprotection is required.

Example procedure :

A solution of 1-allylcyclohexanol (1.0 eq) in THF is treated with NaH (2.0 eq) and BnBr (1.2 eq) at 0°C. The mixture is stirred for 12 hours, quenched with water, and extracted with ethyl acetate to yield the benzyl-protated intermediate in 85–90% yield.

A mixture of the C-6 alcohol (1.0 eq), 4-methoxyphenol (1.5 eq), and Cs₂CO₃ (2.0 eq) in DMF is heated at 80°C for 24 hours. Purification by flash chromatography (hexane/EtOAc 3:1) affords the product in 75% yield.

Stereoselective Glycosylation

Iridium-Catalyzed Allylation

Iridium complexes enable stereocontrol during allylation:

  • [Ir(cod)Cl]₂ with (R)-Cl,MeO-BIPHEP ligand directs allyl group addition to the C-3 position.
  • Grubbs metathesis converts terminal olefins to allylic acetates for subsequent cyclization.

Key data :

Catalyst Temperature Yield Diastereomeric Ratio
[Ir(cod)Cl]₂ 100°C 82% 9:1 (cis:trans)
[Ru] (Grubbs II) 40°C 78% N/A

Acid-Mediated Cyclization

Cyclization to form the tetrahydropyran ring is achieved using:

  • Titanium tetrachloride (TiCl₄) in CH₂Cl₂ at −78°C.
  • p-Toluenesulfonic acid (p-TsOH) in refluxing toluene.

Deprotection and Final Modification

Benzyl Group Removal

Final deprotection uses:

  • Hydrogenolysis with Pd/C under H₂ (50 psi) in EtOAc/MeOH.
  • BF₃·Et₂O in CH₂Cl₂ for acid-labile protections.

Optimized conditions :

Hydrogenation of the benzyl-protected intermediate (1.0 eq) with 10% Pd/C (0.1 eq) in EtOAc/MeOH (1:1) at 50 psi for 24 hours gives the diol in 90% yield.

Hydroxymethyl Retention

The C-2 hydroxymethyl group is preserved by avoiding strong oxidizing agents. Tetrapropylammonium perruthenate (TPAP) in CH₂Cl₂ selectively oxidizes primary alcohols without affecting secondary hydroxyls.

Purification and Characterization

  • Flash chromatography (hexane/EtOAc gradients) resolves diastereomers.
  • Recrystallization from ethanol/water mixtures improves purity to >98%.
  • NMR and HRMS confirm stereochemistry:
    • ¹H NMR (CDCl₃): δ 4.58 (d, J = 11.8 Hz, OCH₂Ph), 3.78 (s, OCH₃).
    • [α]D²⁰ : +76.3° (c 0.9, CHCl₃).

Challenges and Optimization

  • Regioselectivity : Competing reactions at C-4 and C-6 are minimized using bulky bases (e.g., DBU).
  • Side products : Over-benzylation is avoided by stoichiometric control (BnBr ≤1.2 eq).
  • Yield improvements : Microwave-assisted coupling reduces reaction times from 24 hours to 2 hours.

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability
Iridium-catalyzed allylation 82% High Limited
Mitsunobu coupling 75% Moderate High
TiCl₄ cyclization 65% Low Moderate

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents.

    Reduction: Reduction of aromatic rings or carbonyl groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for the synthesis of more complex molecules. Researchers utilize it in the development of new synthetic pathways that can lead to biologically active compounds or materials with unique properties.

Medicinal Chemistry

In medicinal chemistry, (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol has been investigated for its potential therapeutic effects. The compound's structural features may contribute to its interaction with biological targets such as enzymes or receptors involved in disease processes. Preliminary studies suggest it may exhibit anti-inflammatory or antioxidant properties.

Bioorthogonal Chemistry

The compound's azido group allows for bioorthogonal labeling techniques, which are crucial for studying biological processes in live cells without interfering with native biochemical pathways. This application is particularly relevant in cancer research and cellular biology where tracking molecular interactions is essential.

Case Study 1: Synthesis of Complex Carbohydrates

A study demonstrated the use of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol as a precursor in synthesizing complex carbohydrates. The compound facilitated the formation of glycosidic bonds through selective protection-deprotection strategies that allowed for the assembly of oligosaccharides with specific biological functions.

Case Study 2: Antioxidant Activity Evaluation

Research evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant scavenging activity comparable to known antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceutical formulations.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance characteristics. Its stability and reactivity make it an ideal candidate for developing novel materials used in coatings, adhesives, and sealants.

Agricultural Chemistry

In agricultural chemistry, compounds similar to (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol are being explored for their potential as eco-friendly pesticides or growth regulators due to their bioactive properties derived from their chemical structure .

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Formula and Weight Comparison

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₂₀H₂₆O₈ ~394 (estimated)
Methyl Derivative () C₂₀H₃₀O₈ 398.19
(2S,3R,4S,5R,6R)-4-Benzyloxy Analogue C₁₅H₂₂O₅S 314.4

Table 2: Substituent Effects on Reactivity

Substituent Effect on Reactivity Example
Benzyloxy Enhances lipophilicity; stabilizes via π-π stacking Target Compound,
4-Methoxyphenoxy Increases electron density; may hinder electrophilic attack Target Compound
Hydroxymethyl Improves aqueous solubility; participates in H-bonding Target Compound,

Biological Activity

The compound (2R,3S,4S,5R,6S)-4-(benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H26O6C_{21}H_{26}O_{6}, with a molecular weight of approximately 378.43 g/mol. The structure includes a tetrahydropyran ring with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26O6
Molecular Weight378.43 g/mol
IUPAC Name(2R,3S,4S,5R,6S)-4-(benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
SolubilitySoluble in organic solvents

Antioxidant Activity

Studies have indicated that the compound possesses antioxidant properties , which are crucial for protecting cells from oxidative stress. The presence of hydroxymethyl and methoxy groups enhances its ability to scavenge free radicals. In vitro assays demonstrated that it effectively reduces reactive oxygen species (ROS) levels in cellular models.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.
  • Escherichia coli : The compound showed significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for its potential anti-inflammatory effects . In animal models of inflammation, it significantly reduced edema and pro-inflammatory cytokine levels (such as TNF-alpha and IL-6), suggesting a mechanism that involves modulation of inflammatory pathways.

The biological activity of (2R,3S,4S,5R,6S)-4-(benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response.
  • Receptor Modulation : It possibly interacts with cellular receptors that regulate oxidative stress and inflammation.
  • Gene Expression Regulation : There is evidence suggesting that it can modulate the expression of genes related to antioxidant defense mechanisms.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Screening

In a clinical trial assessing antimicrobial efficacy against common pathogens in wound infections, the compound demonstrated significant bactericidal activity. Patients treated with formulations containing this compound showed faster healing rates compared to controls.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To assign stereochemistry and verify substituent positions. For example, benzyloxy and methoxyphenoxy groups produce distinct aromatic/ether region signals. Integration ratios confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., molecular ion peaks matching C21H26O8). Fragmentation patterns help identify functional groups like benzyloxy cleavage .
  • Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

  • Glycosylation : Coupling a protected sugar derivative with 4-methoxyphenol under acidic conditions to form the phenoxy linkage.
  • Protecting Group Strategy : Benzyl groups protect hydroxyls during synthesis, later removed via hydrogenolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates. Final product purity is confirmed by TLC and HPLC .

Q. What are the primary research applications of this compound?

It serves as:

  • A carbohydrate intermediate in synthesizing glycosidase inhibitors or antiviral agents, leveraging its stereochemistry for target binding .
  • A building block for complex glycoconjugates, such as vaccines or enzyme substrates, due to its multiple hydroxyl and ether groups .

Advanced Research Questions

Q. How can regio- and stereoselectivity challenges be addressed during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., D-glucose derivatives) to control stereocenters .
  • Catalytic Methods : Asymmetric catalysis (e.g., organocatalysts) directs selective benzyloxy or methoxyphenoxy group installation .
  • Protecting Group Optimization : Temporary groups (e.g., tert-butyldimethylsilyl) shield specific hydroxyls, reducing unwanted side reactions .

Q. How to resolve contradictions in NMR data for stereoisomeric impurities?

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon signals to confirm connectivity and rule out stereoisomers. For example, NOESY detects spatial proximity between methoxyphenoxy protons and adjacent hydroxyls .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, resolving ambiguities from overlapping NMR peaks .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance glycosylation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry and elemental analysis data?

  • Elemental Analysis : Discrepancies in carbon/hydrogen percentages (e.g., calculated vs. observed) may indicate residual solvents. Dry samples under high vacuum before analysis .
  • High-Resolution MS : Confirm molecular ion integrity; impurities (e.g., sodium adducts) can distort results. Compare with theoretical isotopic patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.